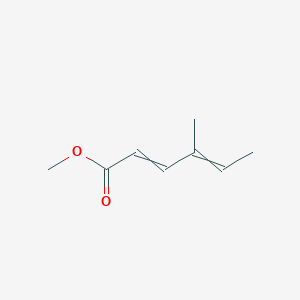

Methyl 4-methylhexa-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methylhexa-2,4-dienoate is an α,β-unsaturated ester characterized by conjugated double bonds at the 2,4-positions and a methyl substituent at the 4th carbon. This compound is likely synthesized via Wittig reactions or catalytic isomerization, as seen in related dienoates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylhexa-2,4-dienoate can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with dimethyl acetylenedicarboxylate in benzene. This reaction yields a mixture of the (E)- and (Z)-isomers of the compound . The reaction conditions typically involve the use of a solvent such as benzene and may require specific temperature controls to optimize the yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and reaction optimization are likely applied to scale up the production from laboratory to industrial levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:

Ene Reactions: It reacts with electron-deficient acetylenes to form ene adducts.

Diels-Alder Reactions: It can participate in Diels-Alder cycloaddition reactions, forming cyclohexadiene derivatives.

Isomerization: The compound can undergo E to Z isomerization under specific conditions.

Common Reagents and Conditions:

Ene Reactions: Dimethyl acetylenedicarboxylate in benzene.

Diels-Alder Reactions: Tetrachloroethane as a solvent.

Isomerization: Catalysts such as dinuclear palladium complexes.

Major Products Formed:

Ene Reactions: Methyl 4-isopropenyl-3-methoxycarbonyl-5-methylhexa-2,4-dienoate.

Diels-Alder Reactions: Dimethyl 3,3,5-trimethylcyclohexa-1,4-diene-1,2-dicarboxylate.

Scientific Research Applications

Methyl 4-methylhexa-2,4-dienoate has several scientific research applications:

Materials Science: The compound’s conjugated diene structure makes it a candidate for the development of new materials with unique electronic properties.

Biology and Medicine:

Mechanism of Action

The mechanism of action of methyl 4-methylhexa-2,4-dienoate in chemical reactions involves its conjugated diene system. This system allows the compound to participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component. The molecular targets and pathways involved in these reactions are primarily dictated by the electronic structure of the conjugated diene, which facilitates the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares methyl 4-methylhexa-2,4-dienoate with structurally related compounds:

Reactivity and Catalytic Behavior

- Isomerization: this compound is predicted to undergo selective E/Z isomerization via dinuclear Pd catalysts, similar to methyl 5-methylhexa-2,4-dienoate, which forms equilibrium mixtures of Pd adducts (95:5 ratio at −25°C) .

- Hydrogenation: Unlike methyl 4-methylhexa-2,3-dienoate (which hydrogenates enantioselectively to R-configuration products) , the 2,4-diene derivative may exhibit distinct regioselectivity due to conjugation effects.

- Photodegradation: While methyl hexa-2,4-dienoate (sorbate) is stable in food applications, this compound could degrade under UV/TiO₂ systems, analogous to methyl (2E,4E)-7-oxohepta-2,4-dienoate .

Spectroscopic and Physical Properties

- NMR Data: Analogous compounds like methyl (2E,4E)-5-(furan-3-yl)penta-2,4-dienoate exhibit distinct ¹H NMR shifts (e.g., δ 5.17 for allylic protons), implying that substituent position and electronic effects modulate chemical shifts .

- Melting Points: Methyl 4-methylhexa-2,3-dienoate derivatives (e.g., methyl (R)-3-(trimethylsilyl)hexa-3,4-dienoate) show melting points influenced by substituents (e.g., 123–125°C for acetyl-pyrrole derivatives) .

Key Research Findings

Steric and Electronic Effects: The position of methyl substituents (C4 vs. C5) significantly impacts reactivity. For example, methyl 5-methylhexa-2,4-dienoate forms stable Pd adducts, while C4-substituted analogs may exhibit altered transition-state steric effects .

Environmental Degradation: Conjugated dienoates like methyl hexa-2,4-dienoate degrade into ring-opening byproducts (e.g., hydroxy/oxo derivatives) under photocatalytic conditions, suggesting similar pathways for this compound .

Applications: While methyl sorbate is used in food preservation, this compound could serve as an intermediate in pharmaceuticals or agrochemicals due to its reactive diene system .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-methylhexa-2,4-dienoate, and how do reaction conditions influence yield and stereochemistry?

this compound can be synthesized via acid-catalyzed esterification. For example, a method involving methanol and HCl (1 eq acid, 2 eq HCl in methanol) at room temperature for 16 hours achieved 93% yield after purification by flash chromatography . Key factors include solvent choice, acid catalyst concentration, and reaction time to avoid side reactions like isomerization. Stereochemical control (E/Z configuration) is critical; NMR analysis (δ 7.25–7.10 ppm for protons, 167.8 ppm for carbonyl carbons) confirms structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of 1H/13C NMR and gas chromatography-mass spectrometry (GC-MS) . For NMR, characteristic signals include olefinic protons (δ 5.71–6.19 ppm) and ester carbonyl carbons (δ 167.8 ppm) . GC-MS with electron ionization can confirm molecular weight (140.18 g/mol for related dienoates) and detect impurities like unreacted precursors or isomers .

Q. What are the stability considerations for storing this compound in laboratory settings?

Store under inert atmosphere (N2/Ar) at −20°C to prevent oxidation or hydrolysis. The compound’s conjugated diene system is susceptible to light-induced isomerization; amber glass vials are recommended . Regular purity checks via TLC or HPLC are advised.

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways of aromatic pollutants?

Analogous dienoates (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) are intermediates in polychlorinated biphenyl (PCB) degradation. Enzymes like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) cleave the dienoate into smaller metabolites (e.g., 2-hydroxypenta-2,4-dienoate and benzoate derivatives) . Researchers should assay hydrolase activity using UV-Vis spectroscopy (monitor λ ~ 434 nm for meta-cleavage products) .

Q. What catalytic strategies improve the stereoselective functionalization of this compound in organic synthesis?

Transition-metal catalysts (e.g., Grubbs or Hoveyda-Grubbs complexes) enable cross-metathesis reactions with alkenes. For example, ethyl 3-methylhexa-2,4-dienoate reacts with styrene derivatives to yield E-selective products (95% regioselectivity) . Optimize catalyst loading (1–5 mol%) and solvent polarity (CH2Cl2 or toluene) to minimize dimerization byproducts (<2%) .

Q. How do structural modifications (e.g., methyl substitution) impact the reactivity of this compound in enzymatic assays?

Methyl groups at C4 influence substrate-enzyme interactions. In hydrolase assays, substitutions alter binding affinity to enzymes like BphD. Use kinetic assays (Km, Vmax) and molecular docking to compare wild-type vs. mutant enzymes . For instance, Pseudomonas cruciviae’s NADPH-dependent reductase shows reduced activity against methyl-esterified substrates .

Q. What analytical challenges arise when resolving isomeric mixtures of this compound, and how can they be addressed?

Isomers (E,E; E,Z; Z,Z) complicate chromatographic separation. Use chiral HPLC columns (e.g., Chiralpak IG-3) with hexane/isopropanol gradients. Alternatively, circular dichroism (CD) spectroscopy distinguishes enantiomers based on Cotton effects . For quantification, combine NMR integration with calibration curves.

Q. Data Contradiction Analysis

Q. How can discrepancies in reported enzymatic degradation efficiencies of dienoates be reconciled?

Variations in enzyme source (e.g., Pseudomonas vs. Rhodococcus strains) and assay conditions (pH, temperature) significantly impact activity. For example, Rhodococcus sp. M5’s hydrolase (BpdF) shows 40% lower activity than Pseudomonas putida’s BphD under identical conditions . Standardize assays using reference substrates (e.g., 2,3-dihydroxybiphenyl) and report kinetic parameters (kcat/Km) for cross-study comparisons .

Q. Methodological Recommendations

- Enzymatic Assays: Pre-incubate enzymes with cofactors (e.g., NADPH for reductases) to ensure full activity .

- Synthetic Protocols: Use anhydrous solvents and monitor reactions via in-situ FTIR to track esterification progress .

- Environmental Studies: Pair GC-MS with stable isotope probing (SIP) to trace dienoate metabolism in microbial consortia .

Properties

CAS No. |

69804-81-5 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl 4-methylhexa-2,4-dienoate |

InChI |

InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-6H,1-3H3 |

InChI Key |

JMFWIGFFRXOYBK-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C=CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.